molecular formula C18H13NO4 B2906057 N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477555-28-5

N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2906057
CAS No.: 477555-28-5
M. Wt: 307.305
InChI Key: JWNMFKAUAMMWRL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is used to form the chromene core. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The resulting intermediate is then subjected to further reactions to introduce the acetylphenyl and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide

Uniqueness

N-(3-acetylphenyl)-4-oxo-4H-chromene-3-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-11(20)12-5-4-6-13(9-12)19-18(22)15-10-23-16-8-3-2-7-14(16)17(15)21/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMFKAUAMMWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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